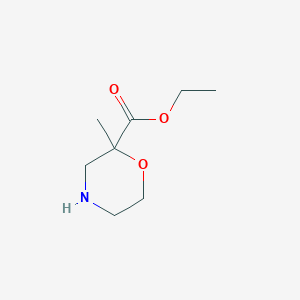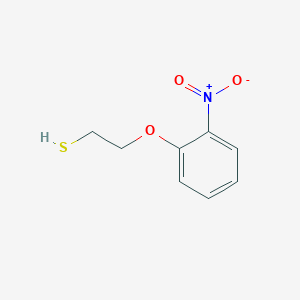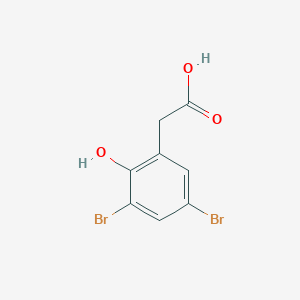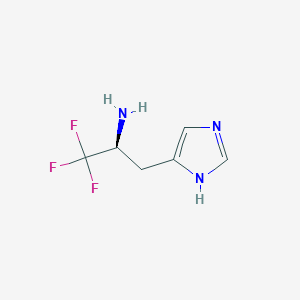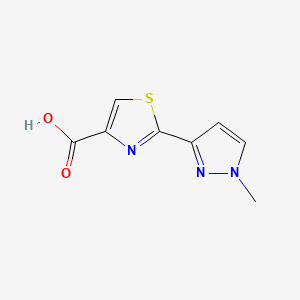
2-(1-Methyl-1h-pyrazol-3-yl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1h-pyrazol-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both sulfur and nitrogen atoms in the thiazole ring, along with the nitrogen-rich pyrazole ring, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1h-pyrazol-3-yl)thiazole-4-carboxylic acid typically involves the formation of the pyrazole and thiazole rings through cyclization reactions. One common method includes the condensation of appropriate precursors followed by cyclization under acidic or basic conditions. For example, the reaction of 1-methyl-3-aminopyrazole with α-haloketones can lead to the formation of the thiazole ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1h-pyrazol-3-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1h-pyrazol-3-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1h-pyrazol-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Lacks the pyrazole ring but shares the thiazole core.
1-Methyl-1h-pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the thiazole moiety.
2-(1H-Pyrazol-3-yl)thiazole: Similar structure but without the carboxylic acid group.
Uniqueness
2-(1-Methyl-1h-pyrazol-3-yl)thiazole-4-carboxylic acid is unique due to the combination of both pyrazole and thiazole rings, along with the carboxylic acid functional group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-11-3-2-5(10-11)7-9-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
KKIDCVLHWXPPFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B15262086.png)
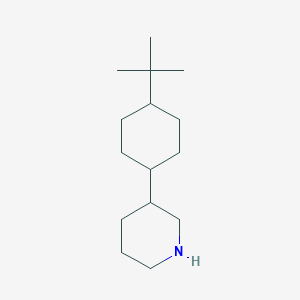
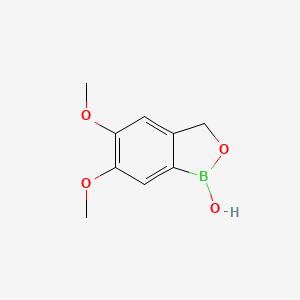
![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B15262094.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B15262100.png)
![(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15262106.png)

![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15262114.png)
![2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15262117.png)

